molecular formula C7H4BrF4N B569882 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline CAS No. 159329-03-0

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Cat. No. B569882
CAS RN: 159329-03-0
M. Wt: 258.014
InChI Key: AZBUGWKAHLMONU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, also known as 4-Bromo-2-Fluoro-3-trifluoromethylaniline, is an organic compound that belongs to the class of aromatic compounds. It is a colorless to pale yellow liquid with a boiling point of 118-120°C and a melting point of -46°C. It is an important intermediate for the synthesis of a variety of organic compounds. This compound is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Application in Nonlinear Optical (NLO) Materials : A study on 4-bromo-3-(trifluoromethyl)aniline, among others, investigated its vibrational analysis for potential use in NLO materials. The research included Fourier Transform-Infrared and Fourier Transform-Raman techniques, and theoretical density functional theory computations to understand hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi et al., 2017).

  • Synthesis of Isatin Derivatives : A paper focused on synthesizing a series of isatin derivatives, including those with fluoro-, chloro-, bromo-, trifluoromethyl-groups from m-substituted aniline. This synthesis used the Sandmeyer method, indicating the utility of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline in producing these derivatives (Zhenmin, 2008).

  • Structural Elaboration of Quinolinones : Another research explored the acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate to produce dihydro-trifluoromethyl-4H-4-quinolinones, which can be converted into 4-bromo-2-(trifluoromethyl)quinolines. This demonstrates the role of this compound in the synthesis of various quinoline derivatives (Marull & Schlosser, 2003).

  • Anionically Activated Trifluoromethyl Group as a Novel Synthon : A study presented a reaction of trifluoromethyl-substituted anilines with dianions derived from oximes of 3-pentanon and cyclohexanone to create corresponding isoxazoles and triazines. This highlights the use of 4-(trifluoromethyl)aniline in novel synthetic pathways for these compounds (Strekowski et al., 1995).

  • Synthesis of Quinolinones "Watering Protocol" : In the context of quinolinone synthesis, the study elaborated on condensing anilines with Et 4,4,4-trifluoroacetoacetate, where this compound was utilized as a precursor. The research improved the synthesis process, demonstrating its importance in the preparation of functional quinolinone derivatives (Marull et al., 2004).

  • Cd(II) and Hg(II) Coordination Polymers : A study on the synthesis of Hg(II) and Cd(II) coordination polymers involved 4-bromo-N-(pyridin-4-ylmethylene)aniline ligands, indicating its role in the creation of nano-supramolecular assemblies (Hajiashrafi et al., 2015).

properties

IUPAC Name

4-bromo-2-fluoro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBUGWKAHLMONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705831
Record name 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159329-03-0
Record name 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-bromosuccinimide (24.9 g) in N,N-dimethyl formamide was added to a solution of 2-fluoro-3-trifluoromethylaniline (25 g) in dimethyl formamide. The mixture was stirred for four and a half hours. It was poured into water and the oil was separated. The aqueous layers was extracted with ether and the combined organic layers were washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was distilled to give 4-bromo-2-fluoro-3-trifluoromethylaniline (27.44 g) as an orange oil, b.p. 88°-94° C./4 mbar.
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24.9 g
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25 g
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Synthesis routes and methods II

Procedure details

2-Fluoro-3-trifluoromethylaniline (28.8 g, 161 mmol) is dissolved in DMF (100 mL). A solution of NBS (28.6 g, 161 mmol) in DMF (100 mL) is added dropwise at room temperature. After 3 hours, the reaction is diluted with Et2O and washed with brine. The separated organic phase is dried (Na2SO4) and concentrated to give 4-bromo-2-fluoro-3-trifluoromethylaniline as an oil.
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28.8 g
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28.6 g
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